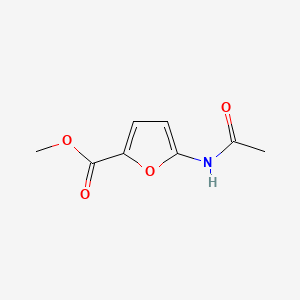![molecular formula C7H7Br2F6O5P B3051192 Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate CAS No. 318967-86-1](/img/structure/B3051192.png)
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate
Overview
Description
“Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate” is a chemical compound with the linear formula C7H8BrF6O5P . Its CAS Number is 287481-44-1 . It has a molecular weight of 397.007 .
Synthesis Analysis
A two-step synthesis of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate has been developed by exploiting Garegg–Samuelsson reaction conditions . The synthesis starts from trimethyl phosphonoacetate and yields the product via methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate intermediate .Molecular Structure Analysis
The molecular formula of “Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate” is C7H9F6O5P . The average mass is 318.108 Da and the monoisotopic mass is 318.009186 Da .Physical And Chemical Properties Analysis
The empirical formula of “Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl]acetate” is C7H9F6O5P . The compound has a linear formula of CH3O2CCH2P(O)(OCH2CF3)2 .Safety and Hazards
properties
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2F6O5P/c1-18-4(16)7(8,9)21(17,19-2-5(10,11)12)20-3-6(13,14)15/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKORYQQLDAFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2F6O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572825 | |
| Record name | Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate | |
CAS RN |
318967-86-1 | |
| Record name | Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)






![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)




